molecular formula C16H20O3 B1604663 cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 85603-43-6

cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1604663
CAS No.: 85603-43-6
M. Wt: 260.33 g/mol
InChI Key: UBXZSNPWWNXBLU-UONOGXRCSA-N
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Description

Properties

IUPAC Name

(1R,2S)-2-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXZSNPWWNXBLU-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641356
Record name (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85603-43-6
Record name (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Scientific Research Applications

Chemistry: In chemistry, cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions .

Biology and Medicine: Its unique structure allows for the exploration of its biological activity and potential therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Dimethylbenzoyl Derivatives

Several cis-2-cyclohexanecarboxylic acid derivatives with varying dimethylbenzoyl substituent positions have been synthesized (Table 1):

Compound Name (CAS) Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
cis-2-(2,3-Dimethylbenzoyl) (733742-67-1) 2,3-Dimethylbenzoyl C₁₆H₂₀O₃ 260.33 Structural isomer; potential differences in steric hindrance and solubility .
cis-2-(2,4-Dimethylbenzoyl) (85603-44-7) 2,4-Dimethylbenzoyl C₁₆H₂₀O₃ 260.33 Altered electronic effects due to para-methyl group; may influence reactivity .
cis-2-(2,6-Dimethylbenzoyl) (733742-68-2) 2,6-Dimethylbenzoyl C₁₆H₂₀O₃ 260.33 Increased steric bulk; potential impact on binding affinity in biological systems .

Key Observations :

  • All isomers share the same molecular formula but differ in substituent positions, leading to variations in steric and electronic properties.
  • The 3,4-dimethylbenzoyl group in the target compound may enhance π-π stacking interactions compared to 2,6-dimethyl analogs, which are more sterically hindered .

Functional Group Variants

cis-2-(3,4-Methylenedioxybenzoyl)cyclohexane-1-carboxylic Acid (131779-79-8)
  • Molecular Formula : C₁₅H₁₆O₅
  • Molecular Weight : 276.28 g/mol
  • Properties :
    • Melting Point : 152–154°C (higher than dimethyl derivatives due to increased polarity from the methylenedioxy group).
    • Acidity (pKa) : 4.48 ± 0.44 (slightly more acidic than dimethylbenzoyl analogs) .

Comparison :

  • The methylenedioxy group introduces two oxygen atoms, enhancing hydrogen-bonding capacity and polarity. This could improve solubility in polar solvents compared to the dimethylbenzoyl derivative .
Bromobenzoyl Derivative (85603-41-4)
  • Structure : cis-2-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid.
  • Molecular Weight: Not explicitly stated but estimated to be ~323.2 g/mol (C₁₄H₁₅BrO₃).

Cyclohexane Ring Positional Isomers

cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid (735270-25-4)
  • Molecular Formula : C₁₆H₂₀O₃
  • Molecular Weight : 260.33 g/mol .
    Comparison :
  • The benzoyl group at position 4 (vs.

Acidity and Solubility

  • Acidity : The pKa of the target compound is likely comparable to other cyclohexanecarboxylic acids (~4.6–4.8), as seen in hydroxy-substituted analogs (e.g., cis-2-hydroxycyclohexane-1-carboxylic acid, pKa = 4.796) .
  • Solubility : Dimethylbenzoyl derivatives are less polar than methylenedioxy or brominated analogs, suggesting lower aqueous solubility but higher lipid compatibility .

Biological Activity

Cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

Property Details
Molecular Formula C₁₆H₂₀O₃
Molecular Weight 260.34 g/mol
Appearance Crystalline solid
Melting Point Data varies based on purity

The presence of two methyl groups at the 3 and 4 positions of the benzoyl ring distinguishes it from other similar compounds, influencing its chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact mechanism may vary based on the specific application and biological context.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, particularly in inhibiting tumor growth through enzyme inhibition pathways .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, although specific data is limited and requires further investigation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other benzoyl-substituted cyclohexane carboxylic acids:

Compound Name Molecular Formula Key Features
This compoundC₁₆H₂₀O₃Unique substitution pattern influencing reactivity
trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acidC₁₆H₂₀O₃Different stereochemistry affecting biological activity

The differences in substitution patterns and stereochemistry can significantly influence the compounds' reactivity profiles and biological activities.

Case Studies and Research Findings

Several studies have explored the biological properties of related compounds:

  • Anticancer Studies : Research has shown that certain derivatives of cyclohexane carboxylic acids demonstrate significant cytotoxicity against various cancer cell lines. For instance, complexes featuring similar structural motifs have been reported to induce apoptosis in fast-dividing cells through DNA crosslinking mechanisms .
  • Enzyme Inhibition : Studies indicate that compounds with similar structures may inhibit key enzymes involved in inflammatory pathways, suggesting a potential therapeutic role for this compound in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

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